4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClN₂O₃ This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position and an oxan-4-yl group at the 2-position, along with a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the pyrimidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxan-4-yl)pyrimidine-5-carboxylic acid
- 2-Chloropyrimidine
Uniqueness
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the chloro and oxan-4-yl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClN2O3 |
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Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15) |
InChI Key |
YDSQGVNSXMEGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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